1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine

Description

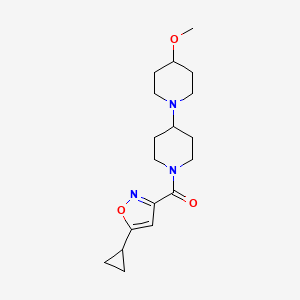

This compound features a 1,4'-bipiperidine core with two key substituents:

- A 4-methoxy group on one piperidine ring.

- A 5-cyclopropyl-1,2-oxazole-3-carbonyl moiety attached to the other piperidine.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-23-15-6-10-20(11-7-15)14-4-8-21(9-5-14)18(22)16-12-17(24-19-16)13-2-3-13/h12-15H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUGKKTVJXDPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the coupling of the bipiperidine moiety. Common reagents used in these reactions include cyclopropylamine, oxalyl chloride, and piperidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole ring and the piperidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Analysis

The table below compares the target compound with three analogs from recent literature and commercial catalogs:

Key Differences and Implications

a) Heterocyclic Core Variations

- Target vs. 2034602-10-1 : The target’s 1,2-oxazole differs from the triazolone ring in the latter. Triazolones are prone to hydrolysis, whereas 1,2-oxazoles are more stable, suggesting better metabolic resilience for the target .

- Target vs.

b) Substituent Effects

- Methoxy Group : Present in the target and 1705835-15-9, this group enhances water solubility compared to bromine or trifluoromethyl substituents .

- Cyclopropyl vs. Bromine : The cyclopropyl group in the target improves steric shielding without the toxicity risks associated with bromine .

c) Backbone Modifications

Research and Commercial Relevance

- Pharmacological Potential: The target’s combination of a stable 1,2-oxazole and bipiperidine backbone makes it a candidate for central nervous system (CNS) targets, where metabolic stability and blood-brain barrier penetration are critical.

- Commercial Availability : Analogs like 2034602-10-1 are marketed for research (e.g., $8–$10/g), but their trifluoromethyl group limits scalability due to synthetic complexity .

- Salt Forms : The dihydrochloride salt of 1315368-72-9 highlights strategies to improve solubility, a consideration for future formulations of the target compound .

Biological Activity

1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 332.35 g/mol. The compound features a bipiperidine core substituted with both a cyclopropyl oxazole and a methoxy group, which may influence its biological activity.

Research indicates that compounds containing oxazole moieties often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the bipiperidine structure may enhance the binding affinity to biological targets.

Antimicrobial Properties

Studies have shown that derivatives of oxazole compounds can inhibit bacterial growth. For instance, a related compound demonstrated effective inhibition against E. coli and S. aureus, with IC50 values in the low μg/mL range . The structural similarity suggests that this compound could exhibit comparable antimicrobial effects.

Anticancer Activity

Preliminary investigations into related oxazole derivatives indicate promising antiproliferative activity against various human tumor cell lines. Compounds in this class have shown GI50 values ranging from nM to μM, suggesting potential for further development in cancer therapeutics .

Study on Antimicrobial Efficacy

A study focused on the antibacterial properties of oxazole derivatives revealed that specific substitutions significantly enhanced their activity against resistant bacterial strains. The presence of cyclic amines in the structure was noted to improve solubility and antibacterial potency compared to simpler derivatives .

Study on Anticancer Effects

Another investigation into pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles showed that these compounds exhibited significant antiproliferative effects across multiple cancer cell lines. The study emphasized the importance of structural modifications in optimizing activity and selectivity against cancer cells .

Comparative Activity Table

| Compound Name | Structure Type | IC50 (μg/mL) | Target Pathogen/Cell Line |

|---|---|---|---|

| This compound | Oxazole derivative | TBD | TBD |

| Benzothiazole derivatives | Antibacterial | 0.0033 - 0.046 | E. coli, S. aureus |

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles | Anticancer | nM - μM | Various tumor cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.